(2,4-dimethylphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
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Overview
Description
The compound (2,4-dimethylphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s benzothiazinone core is known for its antimicrobial properties. It can be used in the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets. The benzothiazinone core can inhibit enzymes or proteins essential for the survival of microorganisms, leading to their death. This makes the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
(2-fluoro-3,4-dimethylphenyl)(phenyl)methanone: This compound shares a similar core structure but lacks the benzothiazinone moiety.
4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of (2,4-dimethylphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazinone core is particularly noteworthy for its potential antimicrobial activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S2/c1-15-7-9-20(16(2)11-15)24(27)23-14-26(18-5-4-6-19(13-18)30-3)21-12-17(25)8-10-22(21)31(23,28)29/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZRQMVJFQPWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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